molecular formula C19H23NO6S B10985738 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide

Cat. No.: B10985738
M. Wt: 393.5 g/mol
InChI Key: YOUXITDRVHOCKE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide, often referred to as Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:

  • The core structure consists of a tetrahydrothiophene ring, which contains a sulfur atom and a carbonyl group (hence the “dioxidotetrahydrothiophen-3-yl” part).
  • Attached to this core is a chromone (2H-chromen-5-one) moiety, which contributes to its unique properties.
  • The N-methyl group adds further complexity and functional diversity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    Thiophene Ring Formation:

    Chromone Attachment:

Industrial Production: Industrial-scale production typically involves optimized versions of the above synthetic steps. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: The sulfone group can be further oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups.

    Hydrolysis: Cleavage of the amide bond can occur under acidic or basic conditions.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction may yield an alcohol derivative.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study cellular processes.

    Materials Science: Explored for its optical properties and potential use in sensors.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.

Comparison with Similar Compounds

Compound X stands out due to its hybrid structure, combining features of both thiophenes and chromones. Similar compounds include:

    Thiophene-based drugs: These lack the chromone moiety.

    Chromones: Lack the thiophene ring.

    Sulfones: Similar core structure but lack the chromone attachment.

Properties

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide

InChI

InChI=1S/C19H23NO6S/c1-11-7-15(18-12(2)13(3)19(22)26-16(18)8-11)25-9-17(21)20(4)14-5-6-27(23,24)10-14/h7-8,14H,5-6,9-10H2,1-4H3

InChI Key

YOUXITDRVHOCKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N(C)C3CCS(=O)(=O)C3

Origin of Product

United States

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